![molecular formula C4H3BF3KS B1417927 Potassium 2-Thienyltrifluoroborate CAS No. 906674-55-3](/img/structure/B1417927.png)
Potassium 2-Thienyltrifluoroborate
Overview
Description
Potassium 2-Thienyltrifluoroborate is a chemical compound with the CAS Number: 906674-55-3. It has a molecular weight of 191.05 . The IUPAC name for this compound is potassium trifluoro (1H-1lambda3-thiophen-2-yl)borate .
Molecular Structure Analysis
The InChI code for Potassium 2-Thienyltrifluoroborate is1S/C4H4BF3S.K/c6-5(7,8)4-2-1-3-9-4;/h1-3,9H;/q-1;+1
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Chemical Reactions Analysis
As mentioned earlier, Potassium 2-Thienyltrifluoroborate is a palladium-catalyzed cross-coupling agent that reacts with aryl, vinyl, or alkynyl halides to form new C-C bonds.Physical And Chemical Properties Analysis
Potassium 2-Thienyltrifluoroborate is a crystal - powder with a color ranging from white to very pale yellow .Scientific Research Applications
Organic Synthesis
Potassium 2-Thienyltrifluoroborate is widely used in organic chemistry for the synthesis of complex molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions , where it acts as a coupling agent to form carbon-carbon bonds . This reaction is pivotal for constructing biaryl compounds, which are core structures in many pharmaceuticals and organic materials.
Environmental Science
Lastly, the compound finds application in environmental science, where thiophene derivatives are investigated for their ability to remove heavy metals and organic pollutants from water, contributing to water purification technologies.
Each of these applications leverages the unique chemical properties of Potassium 2-Thienyltrifluoroborate, demonstrating its importance and versatility in scientific research. The compound’s ability to participate in various chemical reactions and its role as a precursor to thiophene derivatives underpin its widespread use across multiple disciplines.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Potassium 2-Thienyltrifluoroborate (2-TFBP) primarily targets the interface of active materials in high-performance lithium-ion batteries, specifically the olivine LiFe 1-x Mn x PO4 (0 < x < 1, LFMP) material . This material combines the high safety of LiFePO4 and the high energy density of LiMnPO4 .
Mode of Action
2-TFBP interacts with its target by stabilizing the interface of the active materials. It does this by having a higher highest occupied molecular orbit (HOMO) energy and its thiophene group can be electropolymerized above 4.4 V vs. Li/Li+ for generating a uniform cathode electrolyte interphase (CEI) with poly-thiophene . This interaction results in a stable material structure and suppresses the decomposition of electrolytes .
Biochemical Pathways
The primary biochemical pathway affected by 2-TFBP is the charge-discharge process of lithium-ion batteries. Poor interface stability of active materials leads to capacity decay, which prevents its commercial application . The introduction of 2-TFBP as an electrolyte additive stabilizes the interface, thereby enhancing the performance of the battery .
Pharmacokinetics
Specifically, it improves the cyclic performance of the battery .
Result of Action
The result of 2-TFBP’s action is a significant improvement in the performance of lithium-ion batteries. After 200 cycles, the capacity retention remains at 83.78% in the electrolyte containing 0.2% 2-TFBP, while the capacity retention without 2-TFBP addition is only 53.94% . This demonstrates the effectiveness of 2-TFBP in enhancing the performance of lithium-ion batteries.
Action Environment
The action of 2-TFBP is influenced by the electrochemical environment of the lithium-ion battery. Specifically, 2-TFBP promotes the deposition/exfoliation of Li+ at anode-electrolyte interfaces and regulates Li deposition by K+ cations through the electrostatic mechanism . This suggests that the electrochemical environment plays a crucial role in the efficacy and stability of 2-TFBP’s action.
properties
IUPAC Name |
potassium;trifluoro(thiophen-2-yl)boranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BF3S.K/c6-5(7,8)4-2-1-3-9-4;/h1-3H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOCUYMZBWNQQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CS1)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BF3KS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659838 | |
Record name | Potassium trifluoro(thiophen-2-yl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 2-Thienyltrifluoroborate | |
CAS RN |
906674-55-3 | |
Record name | Borate(1-), trifluoro-2-thienyl-, potassium (1:1), (T-4)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=906674-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Potassium trifluoro(thiophen-2-yl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium 2-thiophenetrifluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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